1-[4-(3-Hydroxyphenyl)-1-propylpiperidin-4-yl]propan-1-one
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Overview
Description
1-[4-(3-Hydroxyphenyl)-1-propylpiperidin-4-yl]propan-1-one is a synthetic organic compound with the molecular formula C17H25NO2. This compound is known for its unique structure, which includes a piperidine ring substituted with a hydroxyphenyl group and a propyl chain. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-[4-(3-Hydroxyphenyl)-1-propylpiperidin-4-yl]propan-1-one involves several steps. One common method includes the reaction of 3-hydroxyphenylpropan-1-one with 1-propylpiperidine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to scale up the synthesis process. These methods aim to enhance the efficiency and cost-effectiveness of producing the compound on a larger scale.
Chemical Reactions Analysis
1-[4-(3-Hydroxyphenyl)-1-propylpiperidin-4-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a building block for designing new chemical entities.
Biology: It has shown potential as a ligand for certain biological receptors, making it a candidate for studying receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 1-[4-(3-Hydroxyphenyl)-1-propylpiperidin-4-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, its interaction with estrogen receptors has been studied for its potential antigonadotropic effects . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
1-[4-(3-Hydroxyphenyl)-1-propylpiperidin-4-yl]propan-1-one can be compared with other similar compounds, such as:
4’-Hydroxypropiophenone: This compound shares a similar hydroxyphenyl group but lacks the piperidine ring and propyl chain, resulting in different chemical and biological properties.
3-Hydroxy-1-(4-hydroxyphenyl)propan-1-one: This compound has a similar hydroxyphenyl group and propanone structure but differs in the substitution pattern and overall molecular structure.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
55078-65-4 |
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Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
1-[4-(3-hydroxyphenyl)-1-propylpiperidin-4-yl]propan-1-one |
InChI |
InChI=1S/C17H25NO2/c1-3-10-18-11-8-17(9-12-18,16(20)4-2)14-6-5-7-15(19)13-14/h5-7,13,19H,3-4,8-12H2,1-2H3 |
InChI Key |
FVWAZOKKPUVLRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(CC1)(C2=CC(=CC=C2)O)C(=O)CC |
Origin of Product |
United States |
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